molecular formula C20H17N3O2S B11765021 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765021
M. Wt: 363.4 g/mol
InChI Key: UEFCKWJOTZLHCQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a naphthalen-1-yloxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halides.

    Attachment of the Naphthalen-1-yloxy Group: The naphthalen-1-yloxy group can be attached through an etherification reaction using naphthalen-1-ol and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties such as photochromism and conductivity.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent. The triazole ring can interact with metal ions, making it useful in coordination chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-naphthalen-1-yl-urea: Similar in structure but contains a urea group instead of a triazole ring.

    Naphthalenediimide derivatives: Share the naphthalen-1-yloxy group but differ in the core structure.

Uniqueness

4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H17N3O2S/c1-24-16-11-9-15(10-12-16)23-19(21-22-20(23)26)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,22,26)

InChI Key

UEFCKWJOTZLHCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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